Methylene blue chemical properties for laboratory use
Methylene blue chemical properties for laboratory use
An In-Depth Technical Guide to the Chemical Properties of Methylene (B1212753) Blue for Laboratory Use
Introduction
Methylene blue (MB), also known as methylthioninium chloride, is a heterocyclic aromatic compound belonging to the thiazine (B8601807) class of dyes.[1][2] First synthesized in 1876 by Heinrich Caro, it has a long and storied history, initially as a textile dye and later as one of the first synthetic drugs used in medicine, notably for the treatment of malaria.[3] For researchers, scientists, and drug development professionals, methylene blue is a compound of remarkable versatility. Its utility spans from a simple biological stain and redox indicator to a complex modulator of intracellular signaling pathways and a potent photosensitizer in photodynamic therapy (PDT).[2][4][5]
This technical guide provides a comprehensive overview of the core chemical properties of methylene blue relevant to its laboratory use. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms to serve as a practical resource for the scientific community.
Core Chemical and Physical Properties
Methylene blue is a dark green, crystalline powder with a bronze-like luster that forms a characteristic deep blue solution when dissolved in water or alcohol.[1][2][6] It is a salt, typically available as a chloride, and the hydrated form contains three molecules of water per unit of methylene blue.[2][7]
| Property | Value | References |
| Chemical Formula | C₁₆H₁₈ClN₃S | [1][8] |
| Molar Mass | 319.85 g/mol (anhydrous) | [1][8] |
| Appearance | Dark green crystalline powder | [1][6] |
| Melting Point | 100-110 °C (with decomposition) | [1] |
| pKa | 3.14 (estimated), ~3.8 | [6][9] |
| pH (10 g/L solution) | 6.0 (at 25 °C) | [8] |
Spectroscopic and Photophysical Properties
The intense blue color of methylene blue is due to its extended conjugated π-system, which allows for strong absorption of light in the red region of the visible spectrum.[1] This property is central to its use as a stain and photosensitizer.
| Property | Value | References |
| Maximum Absorption (λmax) | ~665-670 nm (in water) | [7][10] |
| 656 nm (in ethanol) | [11] | |
| Molar Absorptivity (ε) | 40,700 M⁻¹cm⁻¹ (at 656 nm in ethanol) | [11] |
| Maximum Emission (λem) | ~686-690 nm | [10][12] |
| Stokes Shift | ~21 nm | [10] |
| Fluorescence Quantum Yield (ΦF) | 0.52 (in water) | [10][12] |
| 0.04 (in ethanol) | [11] |
Solubility and Solution Behavior
Methylene blue's solubility is critical for its application in biological systems and as a laboratory reagent. It is highly soluble in water and polar organic solvents.
| Solvent | Solubility | References |
| Water | 43.6 g/L (at 25 °C) | [6] |
| Ethanol (B145695) | ~20 g/L (2%) | [6] |
| Glycerol | Soluble | [6] |
| Glacial Acetic Acid | Soluble | [6] |
| Chloroform | Soluble | [3] |
| Xylene | Insoluble | [1][6] |
| Ethyl Ether | Insoluble | [1] |
In aqueous solutions, methylene blue has a tendency to form dimers and higher-order aggregates, which can alter its absorption spectrum and photophysical properties. This self-association is concentration-dependent and should be considered when performing quantitative spectroscopic measurements.
Redox Chemistry
One of the most defining features of methylene blue is its ability to act as a redox indicator. It can be reversibly reduced to a colorless form known as leucomethylene blue (LMB).[1][7] This transition involves the acceptance of two electrons and one proton.[7] The standard redox midpoint potential (E₀') is +0.01 V.[7] This property is famously demonstrated in the "blue bottle" experiment.
Key Biological Signaling Pathways
Beyond its physical properties, methylene blue actively modulates several critical biological pathways, making it a subject of intense research in pharmacology and drug development.
Inhibition of the Nitric Oxide (NO)-cGMP Pathway
Methylene blue is a well-known inhibitor of the nitric oxide (NO) signaling cascade.[13] It is understood to act through two primary mechanisms: the direct inhibition of nitric oxide synthase (NOS), which produces NO from L-arginine, and the inhibition of soluble guanylate cyclase (sGC), the enzyme that NO activates to produce cyclic guanosine (B1672433) monophosphate (cGMP).[7][13][14] This inhibitory action leads to a reduction in cGMP-mediated effects, such as smooth muscle relaxation and vasodilation.[15]
Monoamine Oxidase (MAO) Inhibition
Methylene blue is a potent, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine.[16][17][18] This inhibition leads to increased levels of these monoamines in the brain, which is thought to contribute to its antidepressant effects.[16] This property also underlies one of its most significant clinical risks: when combined with other serotonergic agents like SSRIs, it can precipitate life-threatening serotonin syndrome.[7][17]
Role in Photodynamic Therapy (PDT)
As a photosensitizer, methylene blue is used in photodynamic therapy to destroy pathological cells, including cancer cells and microbes.[19][20] The mechanism involves the absorption of light (typically in the 630-680 nm range), which excites the MB molecule to a short-lived singlet state, followed by conversion to a longer-lived triplet state.[20][21] This triplet-state MB can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cell death.[19][22]
Experimental Protocols for Laboratory Use
Protocol: Purification of Commercial Methylene Blue
Commercial methylene blue often contains impurities such as other thiazine dyes (e.g., Azure B) and metal salts. This protocol, adapted from published methods, purifies MB using solvent extraction and crystallization.[23][24]
Methodology:
-
Dissolution: Prepare a solution of commercial methylene blue in an aqueous buffer with a pH of 9.5. At this pH, MB remains as a cation while many less methylated thiazine impurities are deprotonated into a neutral, lipophilic form.[23][24]
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of an immiscible organic solvent like dichloromethane (B109758) or carbon tetrachloride. Shake vigorously.
-
Separation: Allow the layers to separate. The impurities will partition into the organic (lower) layer, which can be drained off. The purified methylene blue remains in the upper aqueous layer.[23]
-
Repeat: Repeat the extraction with fresh organic solvent until the organic layer is colorless.
-
Crystallization: Transfer the purified aqueous MB solution to a beaker. Slowly add hydrochloric acid (HCl) to a final concentration of 0.25 N while stirring. This will cause the purified methylene blue chloride salt to crystallize out of the solution, leaving metal salt contaminants behind in the aqueous phase.[23]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold, dilute HCl, and dry in a desiccator.
-
Verification: Purity can be assessed using thin-layer chromatography (TLC) and ash analysis to confirm the absence of organic and inorganic contaminants, respectively.[23]
Protocol: Determination of Concentration via UV-Vis Spectrophotometry
This protocol describes the use of the Beer-Lambert law to determine the concentration of a methylene blue solution.
Methodology:
-
Preparation: Prepare a stock solution of methylene blue in a suitable solvent (e.g., deionized water or ethanol). Create a series of dilutions to generate a calibration curve or prepare a single dilution that will fall within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0).
-
Measurement: Calibrate a UV-Vis spectrophotometer using the pure solvent as a blank.
-
Scan: Measure the absorbance spectrum of the diluted methylene blue solution from approximately 550 nm to 750 nm to identify the λmax.
-
Quantification: Measure the absorbance at the determined λmax (approx. 665 nm in water).
-
Calculation: Use the Beer-Lambert equation, A = εbc, to calculate the concentration (c).
-
A = Absorbance (unitless)
-
ε = Molar absorptivity (e.g., ~40,700 M⁻¹cm⁻¹ in ethanol at 656 nm)[11]
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (in mol/L or M)
-
Protocol: Qualitative Assessment of Redox Properties (Blue Bottle Experiment)
This classic demonstration provides a simple, visual confirmation of the redox properties of methylene blue.[7][8]
Methodology:
-
Solution Preparation: In a flask with a stopper, dissolve ~5 grams of glucose (dextrose) and ~5 grams of sodium hydroxide (B78521) (NaOH) in 250 mL of water.
-
Indicator Addition: Add a few drops of a 1% methylene blue solution to the flask. The solution will turn deep blue.
-
Reduction: Stopper the flask and let it stand. Over a few minutes, the glucose will reduce the methylene blue, and the solution will become colorless as leucomethylene blue is formed.[7]
-
Oxidation: Vigorously shake the flask. The oxygen from the air in the headspace will dissolve into the solution and re-oxidize the leucomethylene blue, causing the blue color to return instantly.[7]
-
Cycle: The cycle of the solution turning colorless on standing and blue on shaking can be repeated until the glucose or dissolved oxygen is consumed.
Stability, Storage, and Safety
Storage: Methylene blue should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[25][26] It should be protected from heat, moisture, and strong oxidizing agents.[1][27]
Safety: Methylene blue is harmful if swallowed and causes skin and serious eye irritation.[27][28] It may also cause respiratory irritation.[27] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[25] Work in a well-ventilated area or chemical fume hood.[27] Be aware that methylene blue is a potent dye and will stain skin, clothing, and surfaces.[27]
References
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- 6. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methylene blue - Wikipedia [en.wikipedia.org]
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- 11. PhotochemCAD | Methylene blue [photochemcad.com]
- 12. ursabioscience.com [ursabioscience.com]
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- 14. Methylene Blue vs. Nitric Oxide: The Absolute Key to Your Health [n1o1.com]
- 15. Methylene Blue Is a Guanylate Cyclase Inhibitor That Does Not Interfere with Nitric Oxide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. apsf.org [apsf.org]
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- 19. biolight.shop [biolight.shop]
- 20. Frontiers | Methylene blue in anticancer photodynamic therapy: systematic review of preclinical studies [frontiersin.org]
- 21. Photodynamic therapy in cancer treatment | PHOTOBLUE Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 22. Spectroscopic study of methylene blue photophysical properties in biological media: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 23. The purification of methylene blue and azure B by solvent extraction and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scite.ai [scite.ai]
- 25. edvotek.com [edvotek.com]
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